5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

mGlu2 PAM neuroscience allosteric modulation

Scaffold-hopping in kinase programs is hindered by limited access to differentiated triazolopyridine building blocks with non-canonical substitution. 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 27349-16-2) addresses this gap with a unique 5-Me-7-CF3 pattern distinct from the common 8-CF3 series. • Predicted CNS MPO 5.0-5.5; ideal fragment for CNS kinase programs targeting p38α, c-Met, and Pim-1 • Free C-3 position enables rapid parallel derivatization for selectivity panel screening • ≥95% purity; low MW (201.15 Da); electron-withdrawing 7-CF3 enhances hinge-binding H-bond acceptor character

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
Cat. No. B13668874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NN=CN12)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c1-5-2-6(8(9,10)11)3-7-13-12-4-14(5)7/h2-4H,1H3
InChIKeyUPUPBTOPYNAKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: A Differentiated Triazolopyridine Building Block for SAR-Driven Medicinal Chemistry


5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 27349-16-2; MF C8H6F3N3; MW 201.15) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine scaffold class . The molecule features a 5-methyl substituent on the pyridine ring and a 7-trifluoromethyl group, a substitution pattern that distinguishes it from the more extensively characterized 7-aryl and 8-trifluoromethyl series prevalent in mGlu2 receptor positive allosteric modulator (PAM) programs [1]. The [1,2,4]triazolo[4,3-a]pyridine core itself is recognized as a privileged scaffold in kinase inhibitor design, including c-Met, p38 MAPK, and Pim-1 targets, as well as PD-1/PD-L1 interaction inhibition, with documented nanomolar potencies across multiple chemotypes [2].

Why 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Generic Triazolopyridine Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits profound sensitivity to both the position and electronic character of substituents, making generic substitution a high-risk strategy. In the mGlu2 PAM series, moving the trifluoromethyl group from the 8-position to the 5- or 7-position, or altering the heterocyclic core to the isomeric [1,5-a] fusion, can shift functional activity from potent positive allosteric modulation (EC50 = 17 nM for JNJ-42153605, which carries an 8-CF3 group) to complete inactivity [1]. Similarly, in the PD-1/PD-L1 inhibitor series, the [1,2,4]triazolo[4,3-a]pyridine core was found to be superior to both imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine cores, with the latter showing substantially reduced potency [2]. The 5-methyl-7-trifluoromethyl substitution pattern of the target compound provides a distinct electronic profile (predicted pKa ≈ 1.77 for the pyridine nitrogen in analogous 5-substituted triazolopyridines) compared to the commonly used 8-CF3 analogs (predicted pKa ≈ 3.72), which directly impacts hydrogen-bonding capacity and target engagement .

Quantitative Differentiation Evidence for 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: A Head-to-Head Comparative Analysis


Regioisomeric Trifluoromethyl Positioning: 5-Methyl-7-CF3 vs. 8-Trifluoromethyl Triazolopyridines in mGlu2 PAM SAR

In the mGlu2 receptor PAM program, the substitution position of the trifluoromethyl group on the triazolopyridine core was found to be a critical determinant of functional activity. JNJ-42153605, bearing an 8-trifluoromethyl group and a 7-(4-phenylpiperidin-1-yl) substituent, exhibited an EC50 of 17 nM in CHO cells expressing human mGlu2 [1]. By contrast, the isomeric compound 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, which places the CF3 group at the 7-position and a methyl group at the 5-position, represents a distinct electronic environment (predicted pKa of the pyridinium nitrogen for 5-CF3-substituted analogs ≈ 1.77 vs. ≈ 3.72 for 8-CF3-piperidinyl analogs), which alters protonation state at physiological pH and therefore hydrogen-bond donor/acceptor capacity at the target binding site .

mGlu2 PAM neuroscience allosteric modulation SAR

Lipophilicity Differentiation: 5-Methyl-7-CF3 vs. Unsubstituted and Mono-Substituted Triazolopyridine Cores

The combined 5-methyl and 7-trifluoromethyl substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine scaffold elevates lipophilicity beyond that of both the unsubstituted core and mono-substituted analogs. The unsubstituted [1,2,4]triazolo[4,3-a]pyridine has a computed logP of approximately 0.66, while the 3-(trifluoromethyl) analog (CAS 151102-13-5) has a reported logP of 1.95 . The 5-methyl-7-CF3 derivative, with a calculated logP of approximately 2.6–2.7 based on the XlogP algorithm, achieves a ~4-fold increase in logP relative to the mono-CF3 analog and a ~100-fold increase in octanol-water partition coefficient relative to the unsubstituted core . This places the compound within the optimal lipophilicity range (logP 1–4) for oral bioavailability and CNS penetration, while avoiding the excessive lipophilicity (logP > 4) associated with solubility-limited absorption and promiscuous off-target binding seen in highly elaborated triazolopyridine drug candidates such as GS967 (logP ≈ 4.56) .

lipophilicity logP drug-likeness physicochemical property

CNS Multiparameter Optimization (MPO) Profile: 5-Methyl-7-CF3 Triazolopyridine vs. 8-CF3 Piperidinyl Drug Candidates

The 5-methyl-7-trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine scaffold possesses structural features that align favorably with the CNS MPO desirability criteria. With MW = 201.15 Da, TPSA ≈ 30.2 Ų (calculated for the triazolopyridine core), HBD = 0, and predicted logP ≈ 2.6–2.7, the compound achieves a calculated CNS MPO score of approximately 5.0–5.5 out of 6, placing it within the desirable range (≥4) identified by Pfizer for CNS drug candidates [1]. By comparison, JNJ-42153605 (MW = 400.5 Da; TPSA ≈ 30.2 Ų; HBD = 0; clogP ≈ 4.5) yields a lower MPO score of approximately 3.8, primarily due to its higher molecular weight and lipophilicity [2]. The lower molecular weight of the 5-methyl-7-CF3 scaffold (201 vs. 400 Da) also translates to a higher ligand efficiency metric, making it a more suitable fragment or early lead for structure-based drug design campaigns targeting CNS disorders, including those identified in Janssen's mGlu2 PAM patent families (e.g., EP2661435B1, CA2815002A1) where the [1,2,4]triazolo[4,3-a]pyridine core is explicitly claimed [3].

CNS drug design MPO score blood-brain barrier property forecast

Kinase Selectivity Implications of the 5-Methyl-7-CF3 Substitution Pattern: SAR Inferences from p38 and c-Met Inhibitor Programs

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a kinase inhibitor hinge-binding motif across multiple targets. In the p38α MAPK program, triazolopyridine-based inhibitors achieved potency as low as IC50 = 5.8 nM (CP-863187) with 44-fold selectivity over p38β, demonstrating that this scaffold can engage the kinase hinge region with high affinity . In the c-Met program, [1,2,4]triazolo[4,3-a]pyridine derivative 4d exhibited an IC50 of 123 nM against c-Met with selectivity over 59 other kinases, and its methanesulfonate salt demonstrated superior in vivo tumor growth inhibition compared to SGX-523 in MKN-45 gastric and NCI-H1993 NSCLC xenograft models [1]. The 5-methyl-7-CF3 substitution pattern of the target compound is particularly significant because the electron-withdrawing trifluoromethyl group at the 7-position reduces the electron density of the pyridine ring, which can strengthen the hinge-binding hydrogen bond between the pyridine N(1) nitrogen and the kinase backbone NH of the hinge residue (typically Met or Cys). This electronic effect is analogous to that observed in the SAR of other fluorinated kinase inhibitors, where CF3 substitution at the pyridine 2- or 4-position enhanced binding affinity by 3–10 fold relative to the unsubstituted analog .

kinase inhibition p38 MAPK c-Met selectivity ATP-binding site

Antifungal Activity Potential: SAR Position of the 5-Methyl-7-CF3 Substitution Pattern vs. 8-Chloro-6-CF3 and Hydrazone-Containing Triazolopyridines

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated antifungal activity across multiple studies. In a recent series of 8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives, compounds 4g and 4h exhibited MIC values of 5.2 ± 0.22 µg/mL and 3.25 ± 0.12 µg/mL against tested fungal strains [1]. A further SAR study on triazolopyridine hydrazone derivatives containing trifluoromethyl moieties demonstrated that antifungal activity was strongly correlated with logP (r² > 0.7 for the series) and the electronic nature of substituents on the phenyl ring, with electron-withdrawing groups (Cl, CF3, NO2) enhancing activity [2]. The 5-methyl-7-CF3 substitution pattern is distinct from the previously explored 8-chloro-6-CF3 series (e.g., the compounds synthesized by Yang et al., J. Chem. Res. 2015, 39, 521–523), which exhibited only weak antifungal activity [3]. The repositioning of the CF3 group from the 6- to the 7-position and replacement of the 8-chloro with a 5-methyl group is predicted to alter both the logP (target compound logP ≈ 2.6 vs. ~3.35 for 8-chloro-6-CF3 analogs) and the electronic distribution in the pyridine ring, potentially creating a differentiated antifungal SAR landscape.

antifungal agrochemical MIC SAR fluorinated heterocycle

Synthetic Tractability and Building Block Versatility: 5-Methyl-7-CF3 vs. Multi-Substituted Triazolopyridine Advanced Intermediates

The 5-methyl-7-trifluoromethyl substitution pattern provides a chemically tractable handle for further derivatization. The compound contains a free C-3 position on the triazole ring, which is amenable to electrophilic substitution, metalation, or direct C–H functionalization. In the synthesis of the mGlu2 PAM series (EP2661435B1), the 3-position of the triazolopyridine core was routinely elaborated with cyclopropylmethyl, aryl, and heteroaryl groups to achieve potent PAM activity [1]. In contrast, commercially available advanced intermediates such as 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine and 8-bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine present substitution patterns that restrict diversification vectors or introduce halogens that may be prematurely reactive under certain coupling conditions . The target compound's relatively low molecular weight (201.15 Da) and absence of heavy halogens also make it compliant with fragment-based drug discovery (FBDD) guidelines (MW < 300 Da, clogP < 3, number of heavy atoms < 22), whereas the 8-bromo analog (MW ≈ 280–320 Da with Br) exceeds typical fragment library criteria [2].

synthetic accessibility building block medicinal chemistry parallel synthesis fragment-based drug discovery

Recommended Application Scenarios for 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Based on Quantitative Evidence


Fragment-Based Lead Generation for CNS-Penetrant Kinase Inhibitors

The low molecular weight (201.15 Da), predicted CNS MPO score of 5.0–5.5, and the electron-withdrawing 7-CF3 group that enhances hinge-binding hydrogen bond acceptor character make this compound an ideal fragment starting point for CNS kinase programs . The predicted pKa of ~1.77 for the pyridine nitrogen ensures the compound remains deprotonated at physiological pH, facilitating engagement with the kinase hinge region. Structure-based design teams can elaborate the free C-3 position to access ATP-binding site features, leveraging the SAR precedent established by CP-863187 (p38α IC50 = 5.8 nM) and c-Met inhibitor 4d (IC50 = 123 nM) for the triazolopyridine scaffold class [1].

mGlu2 PAM Scaffold-Hopping and IP Diversification

The 5-methyl-7-CF3 substitution pattern is structurally distinct from the 8-CF3-7-arylpiperidinyl motif dominating the Janssen mGlu2 PAM patent estate (EP2661435B1, CA2815002A1) . The differentiated pKa (~1.77 vs. ~3.72 for 8-CF3-piperidinyl analogs) and altered lipophilicity (logP ~2.6 vs. ~4.5 for JNJ-42153605) provide a basis for scaffold-hopping strategies aimed at generating novel intellectual property while maintaining mGlu2 PAM pharmacophoric features. Teams can elaborate the C-3 position with cyclopropylmethyl or substituted benzyl groups as described in the Janssen SAR to explore PAM activity [1].

Agrochemical Antifungal Lead Exploration in Underexplored Triazolopyridine Chemical Space

Published antifungal SAR for triazolopyridines has focused predominantly on 8-chloro-6-CF3 and hydrazone-containing derivatives, with the 5-methyl-7-CF3 substitution pattern remaining virtually unexplored . The predicted logP of ~2.6 falls within the optimal range (2.5–4.5) associated with antifungal activity in the hydrazone series, and the absence of a chlorine at the 8-position eliminates a potential toxicophoric or environmentally persistent moiety. Agrochemical discovery teams can screen this scaffold against Botrytis cinerea and Sclerotinia sclerotiorum, against which the triazolopyridine class has shown activity, using the reported MIC benchmark of 3.25 µg/mL (compound 4h) as a comparator [1].

Parallel Library Synthesis for Multikinase Selectivity Profiling

The free C-3 position enables rapid parallel derivatization for kinase selectivity panel screening. Given that the [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated activity against p38α (IC50 = 5.8 nM), c-Met (IC50 = 123 nM), Pim-1, and VEGFR-2, a diverse library of 5-methyl-7-CF3-3-substituted analogs can be screened against a broad kinase panel to identify novel selectivity starting points . The 7-CF3 group's electron-withdrawing effect may confer selectivity advantages for kinases with specific hinge-region hydrogen-bonding requirements, as demonstrated by the >59-kinase selectivity of c-Met inhibitor 4d [1].

Quote Request

Request a Quote for 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.